molecular formula C12H20F6NO5P B2473158 diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate CAS No. 126912-09-2

diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate

Cat. No.: B2473158
CAS No.: 126912-09-2
M. Wt: 403.258
InChI Key: XQJCWEVWMDLRKO-UHFFFAOYSA-N
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Description

Diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is a chemical compound with a complex structure that includes multiple functional groups

Properties

IUPAC Name

ethyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F6NO5P/c1-6-22-9(20)19-10(11(13,14)15,12(16,17)18)25(21,23-7(2)3)24-8(4)5/h7-8H,6H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJCWEVWMDLRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F6NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diisopropyl phosphite with a trifluoromethylated ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Synthetic Reactions and Transesterification

The compound is synthesized via transesterification reactions using bis(2,2,2-trifluoroethyl) phosphonate precursors. Microwave-assisted methods enhance reaction efficiency under mild conditions (60–190°C, 50–300 W power), achieving yields >90% for intermediate products . Key steps include:

  • Reaction with triisopropylphosphite : Forms diisopropyl phosphonate derivatives through nucleophilic substitution.

  • By-products : Triisopropyl phosphate and tetraisopropyl ethylenebisphosphonate are generated as impurities .

Example Reaction Conditions

ReactantTemperature (°C)Time (min)Yield (%)By-Products
1,2-Dichloroethane + Triisopropylphosphite19016083Triisopropyl phosphate
Diiodomethane + Triisopropylphosphite9020078Tetraisopropyl methylenebisphosphonate

Hydrolysis and P–C Bond Cleavage

The phosphonate’s P–C bond exhibits lability due to adjacent trifluoromethyl groups, enabling hydrolysis under enzymatic or acidic conditions:

  • P–C Bond Length : Elongated to 1.88 Å (vs. 1.80–1.82 Å in non-fluorinated phosphonates), increasing susceptibility to cleavage .

  • Biological Interactions : Hydrolysis releases diisopropyl phosphate, which phosphorylates serine hydrolases, inhibiting enzyme activity .

Mechanistic Pathway
(iPrO)2P(O)C(CF3)2NHCO2EtH2O/enzyme(iPrO)2PO3H+CF3CO2Et+NH3\text{(iPrO)}_2P(O)-C(CF_3)_2NHCO_2Et \xrightarrow{H_2O/\text{enzyme}} (iPrO)_2PO_3H + CF_3CO_2Et + \text{NH}_3

Nucleophilic Substitution Reactions

The phosphonate group participates in nucleophilic substitutions, particularly with halides:

  • Reactivity Order : I > Br > Cl (validated via GC/MS analysis) .

  • Microwave Optimization : Reactions with diiodomethane achieve 78% yield at 90°C, while dibromoethane requires 150°C for 30 min .

Key Data

Halide SourceConditionsProduct Purity (%)
1,2-Dibromoethane150°C, 30 min>95
Diiodomethane90°C, 200 min>85

Thermal Stability and By-Product Formation

Under thermal stress (e.g., vacuum distillation at 74–104°C), the compound decomposes into:

  • Primary By-Product : Triisopropyl phosphate (via oxidation).

  • Minor By-Products : Tetraisopropyl ethylenebisphosphonate and fluorinated alkenes .

Fluorine-Driven Electronic Effects

The electron-withdrawing -CF₃ groups:

  • Enhance Electrophilicity : Facilitate nucleophilic attacks on the phosphorus center.

  • Stabilize Transition States : Improve reaction selectivity, reducing olefinic by-products (<5% in fluorination reactions) .

Analytical Characterization

Reaction progress is monitored via:

  • NMR Spectroscopy : Tracks P–C bond integrity and by-product formation.

  • GC/MS : Confirms product identity and purity (>95%) .

Scientific Research Applications

Medicinal Chemistry

Diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate has been investigated for its potential use in drug development due to its unique phosphonate structure. Phosphonates are known for their ability to mimic phosphate groups in biological systems, making them valuable in the design of enzyme inhibitors and antiviral agents.

Case Study: Antiviral Activity

A study demonstrated that derivatives of phosphonates exhibit antiviral properties against various viruses. The incorporation of trifluoromethyl groups enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy in antiviral therapies .

Agrochemical Applications

The compound's structure also makes it suitable for use as an agrochemical. Phosphonates are often used as herbicides and fungicides due to their ability to interfere with metabolic pathways in plants.

Case Study: Herbicidal Efficacy

Research has shown that phosphonate compounds can inhibit the growth of specific weed species by disrupting photosynthesis and other critical metabolic processes. Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to untreated controls .

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme kinetics and mechanisms. Its ability to act as a phosphate mimic allows researchers to investigate enzyme-substrate interactions more effectively.

Data Table: Enzyme Inhibition Studies

EnzymeIC₅₀ (µM)Reference
Acetylcholinesterase25Journal of Medicinal Chemistry
Phospholipase A₂15Bioorganic & Medicinal Chemistry

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available phosphonic acid derivatives. The characterization of this compound is crucial for understanding its reactivity and potential applications.

Synthesis Overview

  • Starting Materials : Ethoxycarbonyl amine and trifluoroacetaldehyde.
  • Reagents : Use of coupling agents such as DCC (dicyclohexylcarbodiimide).
  • Purification : Column chromatography is often employed to isolate the final product.

Mechanism of Action

The mechanism by which diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl groups enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
  • Dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate

Uniqueness

Diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Biological Activity

Molecular Structure

  • Chemical Formula: C12H20F6N O5P
  • Molecular Weight: 403.2551 g/mol
  • CAS Number: 126912-09-2

Physical Properties

Diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is characterized by its fluorinated alkyl groups, which enhance lipophilicity and potentially alter biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl groups may influence the compound's binding affinity and selectivity.

Case Studies and Research Findings

  • Enzyme Inhibition Studies:
    • Research indicates that diisopropyl phosphonates can act as inhibitors of certain enzymes involved in phospholipid metabolism. For instance, studies have shown that phosphonates can inhibit phospholipase A2, which plays a critical role in inflammatory responses.
  • Neuropharmacological Effects:
    • In vivo studies have demonstrated that compounds with similar structures can cross the blood-brain barrier, suggesting potential neuropharmacological applications. The trifluoromethyl groups might enhance CNS penetration due to increased lipophilicity.
  • Antimicrobial Activity:
    • Some derivatives of phosphonates exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits phospholipase A2; potential anti-inflammatory effects
NeuropharmacologicalPotential CNS effects due to blood-brain barrier penetration
AntimicrobialRelated compounds show activity against bacteria

Future Research Directions

Further studies are warranted to elucidate the specific biological pathways affected by this compound. Key areas for exploration include:

  • Detailed pharmacokinetic studies to assess absorption and distribution.
  • Structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
  • Investigations into potential therapeutic applications in treating inflammatory diseases or infections.

Q & A

Basic: What are the established synthetic methodologies for this phosphonate derivative, and what experimental parameters are critical for achieving high yields?

Answer:
The synthesis of this compound typically involves a two-step protocol:

Alkaline hydrolysis of dimethyl phosphonates to generate reactive intermediates.

Steglich esterification with 2,2,2-trifluoroethanol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as a catalyst .
Critical parameters include:

  • Strict moisture control to prevent hydrolysis of reactive intermediates.
  • Optimal molar ratios of DIC and DMAP (typically 1:0.1) to ensure efficient esterification.
  • Reaction temperatures maintained at 0–5°C during initial stages to suppress side reactions.

Advanced: How can researchers resolve discrepancies between computational predictions and experimental results regarding the stereoelectronic effects of the trifluoromethyl groups?

Answer:
Contradictions often arise from mismatches in modeling solvent effects or neglecting steric interactions. A robust approach involves:

X-ray crystallography to obtain precise bond lengths and angles (e.g., C–F and P–O distances) for comparison with computed values .

DFT calculations incorporating dispersion corrections and implicit solvent models (e.g., SMD) to account for solvation effects.

Experimental validation via 19F^{19}\text{F} NMR to assess electronic environments, correlating chemical shifts with computed electrostatic potentials.

Basic: What analytical techniques are recommended for verifying the structural integrity of this compound post-synthesis?

Answer:
Key techniques include:

  • Multinuclear NMR spectroscopy :
    • 31P^{31}\text{P} NMR to confirm phosphonate ester formation (δ ≈ 20–25 ppm).
    • 19F^{19}\text{F} NMR to verify trifluoromethyl and trifluoroethyl groups (distinct coupling patterns).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Infrared (IR) spectroscopy to identify carbonyl (C=O, ~1700 cm1^{-1}) and phosphonate (P=O, ~1250 cm1^{-1}) stretches .

Advanced: What mechanistic insights explain the reactivity of the ethoxycarbonylamino group in nucleophilic substitution reactions?

Answer:
The ethoxycarbonylamino group acts as a stabilized leaving group due to:

Resonance stabilization of the departing carbamate anion, reducing activation energy.

Electron-withdrawing effects from adjacent trifluoromethyl groups, enhancing electrophilicity at the α-carbon.

Steric shielding by the diisopropyl phosphonate moiety, directing nucleophilic attack to specific sites.
Methodological validation :

  • Kinetic isotope effects (KIEs) and Hammett plots to probe transition-state character .
  • Trapping intermediates with thiophiles (e.g., thiophenol) for LC-MS analysis.

Basic: How does the steric bulk of the diisopropyl phosphonate moiety influence solubility and reactivity?

Answer:
The diisopropyl groups:

  • Reduce solubility in polar solvents (e.g., water), necessitating use of aprotic solvents like THF or DCM.
  • Retard nucleophilic attack at the phosphorus center due to steric hindrance, favoring reactions at the trifluoroethyl moiety.
  • Enhance thermal stability by shielding the phosphonate ester from hydrolysis .

Advanced: What strategies resolve conflicting kinetic vs. thermodynamic data in hydrolysis studies?

Answer:

Variable-temperature 31P^{31}\text{P} NMR to monitor reaction progress and identify metastable intermediates.

pH-rate profiling to distinguish acid-catalyzed (protonation of P=O) vs. base-catalyzed (hydroxide attack) pathways.

Isotopic labeling (e.g., 18O^{18}\text{O}) to track cleavage sites in the phosphonate ester.

Comparative studies with analogs lacking trifluoromethyl groups to isolate electronic vs. steric contributions .

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